1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Overview
Description
“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” is a chemical compound with the molecular formula C3H3N3O6 . It is also known as "Trihydroxy-1,3,5-triazinane-2,4,6-trione" . It has a molecular weight of 177.072 Da .
Molecular Structure Analysis
The molecular structure of “1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” includes nine hydrogen bond acceptors and three hydrogen bond donors . It has a density of 2.9±0.1 g/cm^3 and a molar refractivity of 29.7±0.3 cm^3 .Physical And Chemical Properties Analysis
“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” has a boiling point of 466.4±28.0 °C at 760 mmHg and a flash point of 235.8±24.0 °C . It has a polar surface area of 122 Å^2 and a molar volume of 60.1±3.0 cm^3 .Scientific Research Applications
Application in the Field of Material Science
Summary of the Application
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is used as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials .
Methods of Application
This compound enhances the properties and performance of these materials under gamma irradiation . It’s also used as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization with trimethylolpropane tris (3-mercaptopropionate) .
Results or Outcomes
The use of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione results in enhanced properties and performance of polylactic acid/flax composite materials under gamma irradiation . The ionogels synthesized using this compound exhibit good mechanical properties .
Application in the Field of Organic Chemistry
Summary of the Application
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is involved in the synthesis of new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives (thioisocyanurates) and partially thionated analogues .
Methods of Application
The synthesis involves the replacement of oxygen with sulfur in the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates) . The spectroscopic properties of the synthesized compounds are then studied .
Results or Outcomes
The oxygen-for-sulfur replacement impacts the electronic structure and linear optical properties of these heterocycles . A bathochromic shift of the absorption bands and more efficient quenching of the fluorescence was observed .
Application in the Field of Analytical Chemistry
Summary of the Application
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione derivatives are used as chiral stationary phases .
Methods of Application
These compounds are used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
Results or Outcomes
The use of these compounds as chiral solvating agents allows for accurate determination of enantiomeric excess and absolute configuration .
Application in the Field of Optoelectronics
Summary of the Application
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione derivatives are used in the preparation of luminescent, optical switches and tri-radical cation species .
Methods of Application
These compounds are used in the synthesis of 2,4,6-triamino-1,3,5-triazine compounds of general structure .
Results or Outcomes
The synthesized compounds are used in the preparation of luminescent, optical switches and tri-radical cation species .
Application in the Field of Biochemistry
Summary of the Application
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione derivatives possess interesting biological properties such as anti-estrogenic activity .
Methods of Application
These compounds are used as cytosolic phospholipase A2α inhibitors and antiproliferative agents .
Results or Outcomes
The use of these compounds results in inhibition of cytosolic phospholipase A2α and exhibits antiproliferative effects .
Application in the Field of Industrial Chemistry
Summary of the Application
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is commonly used as a key component in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and in the development of dental restorative materials .
Methods of Application
This compound is used as an additive in the formulation of various industrial products .
Results or Outcomes
The use of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione enhances the properties and performance of these industrial products .
properties
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIJDQIBCRZHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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